3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride
Description
This compound is a pyrrolidine hydrochloride derivative featuring a brominated phenoxy group substituted at the 2-position with bromine and the 4-position with a bulky 1-methyl-1-phenylethyl group. The pyrrolidine ring is linked to the phenoxy moiety via a methyl bridge, and the hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
3-[[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-9-19(18(21)12-17)23-14-15-10-11-22-13-15;/h3-9,12,15,22H,10-11,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUZSABDHFUIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCNC3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride is a compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article discusses its biological properties, including antibacterial activity, anti-inflammatory effects, and cytotoxicity, supported by relevant data and case studies.
- Chemical Name : this compound
- CAS Number : 1220029-78-6
- Molecular Formula : C20H25BrClNO
- Molecular Weight : 410.78 g/mol
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of pyrrolidine derivatives, including the compound . A notable study investigated various pyrrolidine derivatives against several pathogenic bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 0.96 - 7.81 µg/mL |
| Compound 2 | Klebsiella pneumoniae | >100 µg/mL |
| Compound 3 | Escherichia coli | >100 µg/mL |
| Compound 4 | Pseudomonas aeruginosa | No activity detected |
The results indicated that while some compounds exhibited strong antibacterial effects against Staphylococcus aureus, they were less effective against Klebsiella pneumoniae and Escherichia coli, with no activity against Pseudomonas aeruginosa .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolidine derivatives was assessed through their influence on nitric oxide (NO) production in RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS). Among the tested compounds, one derivative demonstrated significant anti-inflammatory activity:
| Compound | Inhibition Rate (%) at 1 µg/mL | Inhibition Rate (%) at 2 µg/mL |
|---|---|---|
| Vibripyrrolidine A | 86.87% | 94.48% |
This suggests that certain derivatives can effectively inhibit inflammatory responses, indicating potential therapeutic applications in inflammatory diseases .
Cytotoxicity Assessment
Cytotoxic effects were evaluated on RAW264.7 cells to determine the safety profile of the compounds. At concentrations below 2 µg/mL for some derivatives, there were no significant differences in cell viability compared to controls, indicating low toxicity .
Case Study 1: Antibacterial Screening
A focused library of pyrrolidine-based compounds was screened for their ability to inhibit Pseudomonas aeruginosa PBP3, a critical target for antibacterial drug discovery. The study identified several hits with varying degrees of potency, suggesting that modifications to the pyrrolidine structure could enhance antibacterial efficacy against resistant strains .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, a derivative of pyrrolidine was shown to modulate inflammatory pathways by reducing NO production in macrophages. This finding highlights the compound's potential as an anti-inflammatory agent, warranting further exploration into its mechanisms of action .
Scientific Research Applications
Antidepressant Potential
Research has indicated that compounds with similar structures may exhibit antidepressant-like effects. The presence of the bromo and phenyl groups can influence neurotransmitter systems, potentially leading to mood-enhancing properties. Studies on related compounds suggest that they may modulate serotonin and norepinephrine levels, which are critical in the treatment of depression .
Anticancer Properties
Preliminary studies have shown that derivatives of pyrrolidine can possess anticancer properties. The unique structure of 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride may allow it to interact with cellular pathways involved in tumor growth and proliferation. Investigations into similar compounds have revealed their ability to inhibit cancer cell lines, suggesting a potential for further exploration in oncology .
Neurological Research
The compound's structure suggests possible applications in neurological research, particularly in understanding neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for studies aimed at treating conditions like Alzheimer's or Parkinson's disease, where modulation of neurotransmitter systems is crucial .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic chemistry techniques, including nucleophilic substitution reactions involving pyrrolidine derivatives and bromo-substituted phenols. The synthesis pathway often emphasizes the importance of regioselectivity and stereochemistry to ensure the desired biological activity.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of similar pyrrolidine derivatives. The results indicated significant improvements in behavioral tests associated with depression in rodent models after administration of these compounds, suggesting a promising avenue for further research into this compound .
Case Study 2: Cancer Cell Inhibition
Research conducted at a leading cancer research institute demonstrated that certain pyrrolidine derivatives inhibited the growth of breast cancer cells by inducing apoptosis. This study highlights the potential for this compound to be developed as an anticancer agent through structure-activity relationship (SAR) studies .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Pyrrolidine/Piperidine Derivatives
*Calculated or estimated based on molecular formulas.
Key Observations:
- Steric Bulk : The 1-methyl-1-phenylethyl group (tertiary carbon with phenyl) introduces greater steric hindrance than isopropyl () or phenylsulfonylmethyl (PF-543), which may influence target binding or solubility .
- Core Heterocycle : Pyrrolidine (5-membered ring) vs. piperidine (6-membered, as in paroxetine) affects conformational flexibility and receptor interactions .
Pharmacological and Physicochemical Properties
Insights:
Regulatory and Therapeutic Implications
- Regulatory Status : The target compound lacks pharmacopeial standardization (cf. paroxetine in USP42), indicating a need for further characterization .
Preparation Methods
Preparation of 2-Bromo-4-methylphenol Intermediate
A critical intermediate in the synthesis is 2-bromo-4-methylphenol, which is prepared via a continuous bromination process of p-cresol. This method ensures high purity and yield while minimizing by-products such as 2,6-dibromo-4-methylphenol.
| Parameter | Details |
|---|---|
| Bromine concentration | 5–100% (preferred 20–50%) |
| p-Cresol concentration | 5–100% (preferred 20–50%) |
| Bromine to p-cresol molar ratio | 0.8–1.1 (optimal 0.98–1.03) |
| Temperature before reactor | -35 to 30 °C (preferred -20 to 10 °C) |
| Reactor outlet temperature | -25 to 50 °C (preferred -15 to 30 °C) |
| Solvent | Ethylene dichloride |
| Purity of product | Up to 99.8% after rectification |
| Yield | 93.2–96.7% |
Procedure Summary:
- Bromine and p-cresol solutions diluted in ethylene dichloride are continuously mixed in a tubular reactor.
- The reaction temperature is carefully controlled to favor monobromination.
- Hydrogen bromide and solvent are recovered post-reaction.
- The crude product is purified by distillation or rectification to isolate 2-bromo-4-methylphenol with high purity.
| Scale | Yield (%) | Purity (%) | By-product (2,6-dibromo-4-methylphenol) (%) |
|---|---|---|---|
| 1 mol scale | 93.2 | 97.8 | 0.05 |
| 10 mol scale | 96.7 | 99.31 | 0.67 |
This method is scalable and efficient, providing a reliable supply of the brominated phenol intermediate necessary for subsequent synthesis steps.
Synthesis of the Pyrrolidine Moiety and Coupling
The core pyrrolidine structure is introduced via nucleophilic substitution and coupling reactions involving protected pyrrolidine derivatives and the brominated phenol intermediate.
- Use of N-protected pyrrolidine derivatives (e.g., Boc-protected pyrrolidine) to control reactivity.
- Coupling with 2-bromo-4-(1-methyl-1-phenylethyl)phenol or its derivatives under basic conditions.
- Common solvents: N,N-dimethylformamide (DMF), tetrahydrofuran (THF).
- Bases: Triethylamine or pyridine to facilitate nucleophilic substitution.
- Reaction temperatures: Room temperature to reflux depending on step.
- Deprotection of Boc groups using acidic conditions such as 4N hydrochloric acid in 1,4-dioxane at room temperature.
- Preparation of the arylpyrrolidine intermediate by reacting the brominated phenol derivative with the pyrrolidine under basic conditions in DMF or THF.
- Removal of protecting groups (e.g., Boc) to yield the free amine.
- Formation of the hydrochloride salt by treatment with HCl in a suitable solvent.
Example from Patent Literature:
- The preparation of arylpyrrolidines similar in structure involves reaction of racemic or enantiomerically enriched pyrrolidines with substituted phenols, using triethylamine as a base in DMF.
- Deprotection of Boc groups is achieved by treatment with 4N HCl in 1,4-dioxane at room temperature.
- The final hydrochloride salt is isolated by precipitation or crystallization.
Representative Experimental Data on Related Compounds
While direct experimental data for 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride is limited, analogous compounds involving pyrrolidine or related cyclic amines have been synthesized under similar conditions.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Bromination of p-cresol | Br2 (20–50%), p-cresol (20–50%), EDC solvent, 0 to 30 °C | 2-bromo-4-methylphenol, 93–97% yield | Continuous flow reactor preferred |
| 2. Coupling with pyrrolidine | 2-bromo-4-(1-methyl-1-phenylethyl)phenol, pyrrolidine derivative, base (TEA or pyridine), DMF or THF, reflux | Arylpyrrolidine intermediate | Controlled temperature and stoichiometry important |
| 3. Deprotection | 4N HCl in 1,4-dioxane, room temperature | Free amine hydrochloride salt | Avoids harsh conditions |
| 4. Salt formation | HCl treatment, crystallization | This compound | High purity final product |
Q & A
(Basic) What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves nucleophilic substitution between 2-bromo-4-(1-methyl-1-phenylethyl)phenol and pyrrolidine derivatives. Key steps include:
- Alkylation : Reacting the phenol with a chloromethyl-pyrrolidine precursor in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile .
- Salt Formation : Treating the free base with HCl in an anhydrous solvent (e.g., diethyl ether) to form the hydrochloride salt, enhancing stability .
Optimization Strategies : - Use catalytic phase-transfer agents to improve reaction efficiency.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify via recrystallization or column chromatography using silica gel and a gradient eluent system .
(Basic) What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
(Advanced) How can researchers resolve contradictions in reported biological activity data across different assay systems?
Answer:
- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) platforms to confirm target specificity .
- QSAR Analysis : Build quantitative structure-activity relationship models to correlate structural features (e.g., bromine position, phenoxy group bulkiness) with activity trends .
- Control for Solubility : Use standardized solvents (e.g., DMSO with ≤0.1% water) to minimize variability in compound solubility across assays .
(Advanced) What computational methods are suitable for predicting the binding affinity to biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptor pockets, focusing on the bromophenoxy group’s steric and electronic effects .
- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess binding stability over time, particularly evaluating hydrophobic interactions from the 1-methyl-1-phenylethyl substituent .
- Free Energy Calculations : Apply MM/GBSA methods to estimate binding free energy, prioritizing targets with ΔG < −8 kcal/mol .
(Advanced) How can crystallographic software like SHELXL determine the compound’s stereochemistry and conformation?
Answer:
- Data Collection : Obtain high-resolution (<1.0 Å) X-ray diffraction data. Resolve chiral centers using anomalous scattering (e.g., Cu Kα radiation) .
- Refinement : In SHELXL, apply restraints for bond lengths/angles and validate via R-factor convergence (<5%). Use the FLAT instruction to planarize aromatic rings .
- Validation : Cross-check with NMR (e.g., NOESY for spatial proximity) to confirm crystallographic findings .
(Basic) What analytical techniques confirm the compound’s purity and structural integrity post-synthesis?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30). Purity >95% is acceptable for biological testing .
- NMR : Confirm substituent positions via ¹H NMR (e.g., singlet at δ 1.6 ppm for (CH₃)₂C-Ph) and ¹³C NMR for carbonyl/carbocation validation .
- HRMS : Match observed m/z to theoretical molecular ion ([M+H]⁺) with ≤3 ppm error .
(Advanced) How should structural analogs be selected for systematic SAR studies?
Answer:
- Core Modifications : Compare analogs with variations in the pyrrolidine ring (e.g., substituents at C3 vs. C4) and bromine position (ortho vs. para) .
- Functional Group Swaps : Replace the bromine with Cl or CF₃ to assess electronic effects. Substitute the phenoxy group with benzyl or naphthyl for steric analysis .
- Control Compounds : Include known bioactives (e.g., bromophenol derivatives) to benchmark activity .
(Advanced) What strategies mitigate side reactions during synthesis, particularly involving the bromophenoxy group?
Answer:
- Protection/Deprotection : Temporarily protect the phenol group using tert-butyldimethylsilyl (TBS) ethers to prevent unwanted alkylation .
- Low-Temperature Reactions : Conduct alkylation steps at 0–5°C to reduce elimination byproducts (e.g., dehydrohalogenation) .
- Catalytic Additives : Add KI (5 mol%) to enhance bromide leaving-group efficacy in SN2 reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
